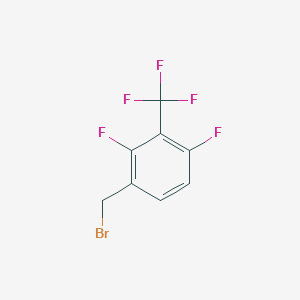

2,4-Difluoro-3-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-3-4-1-2-5(10)6(7(4)11)8(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGJNEQJYXWCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501192170 | |

| Record name | Benzene, 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445995-80-1 | |

| Record name | Benzene, 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445995-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that this compound is often used in the synthesis of other complex molecules.

Mode of Action

2,4-Difluoro-3-(trifluoromethyl)benzyl bromide is a chemical reagent used in organic synthesis. It is often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. In these reactions, the bromide group in the molecule acts as a leaving group, allowing the formation of new carbon-carbon bonds.

Biochemical Pathways

The compound’s use in the synthesis of chemokine antagonists suggests that it may indirectly influence biochemical pathways related to immune response and inflammation.

Result of Action

As a reagent in chemical synthesis, its primary role is to facilitate the formation of new chemical bonds, leading to the creation of new molecules with potential biological activity.

Action Environment

The action of 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide is highly dependent on the conditions under which the chemical reactions it is involved in are carried out. Factors such as temperature, pH, and the presence of other reagents can significantly influence the compound’s reactivity and the outcomes of the reactions it participates in.

Biological Activity

2,4-Difluoro-3-(trifluoromethyl)benzyl bromide is a fluorinated organic compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide is characterized by a benzene ring substituted with two fluorine atoms and a trifluoromethyl group at specific positions, along with a bromine atom. The molecular formula is , and its molecular weight is approximately 251.03 g/mol.

Research indicates that the trifluoromethyl group significantly influences the biological activity of compounds. It enhances lipophilicity, which can improve membrane permeability and bioavailability. The presence of fluorine atoms can also affect the pharmacodynamics by altering the interaction with biological targets such as enzymes and receptors .

1. Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, similar compounds have been effective against various bacterial strains due to their ability to disrupt cellular membranes or inhibit key metabolic pathways .

2. Cytotoxicity

The cytotoxic effects of 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide have been evaluated in vitro against several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, although the exact mechanism remains to be fully elucidated .

3. Inhibition of Enzymatic Activity

Fluorinated compounds often serve as enzyme inhibitors. For example, studies on related compounds have demonstrated significant inhibition of enzymes involved in critical metabolic pathways. This property could be leveraged in drug design for treating diseases such as cancer or infectious diseases .

Toxicological Profile

The toxicological profile of 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide indicates potential respiratory irritants upon exposure. Symptoms may include cough and inflammation of lung tissues, which align with findings from studies on similar fluorinated compounds .

Table 1: Toxicological Effects Summary

| Endpoint | Observed Effect |

|---|---|

| Respiratory Irritation | Yes |

| Skin Sensitization | Possible |

| Carcinogenicity | Not established |

| Endocrine Disruption | No evidence found |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of fluorinated benzyl bromides against Staphylococcus aureus, 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide exhibited significant inhibitory effects at concentrations as low as 10 µg/mL. The mechanism was attributed to membrane disruption leading to cell lysis .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM after 48 hours of exposure, suggesting that it may serve as a lead compound for further development in anticancer therapies .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 2,4-difluoro-3-(trifluoromethyl)acetophenone. This process can be conducted under controlled conditions using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform. The optimization of reaction conditions is crucial for maximizing yield and purity.

Organic Synthesis

2,4-Difluoro-3-(trifluoromethyl)benzyl bromide serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry.

Pharmaceutical Research

This compound has been employed in drug development due to its potential therapeutic properties. It is investigated for its interactions with biological targets and pathways:

- Antimicrobial Activity : Studies have shown that 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide exhibits antimicrobial and antifungal properties due to its lipophilicity and stability conferred by the fluorine atoms.

- Drug Design : Researchers utilize this compound to create analogs targeting specific enzymes or receptors involved in disease progression. For instance, modifications to its structure can lead to derivatives with improved binding affinity and selectivity.

Material Science

In material science, this compound is used to prepare advanced materials with unique properties. Its fluorinated nature contributes to enhanced chemical stability and performance characteristics in various applications.

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial efficacy of 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide against various pathogens. The results indicated significant inhibition of bacterial growth, suggesting its potential use as a novel antimicrobial agent.

Case Study 2: Drug Development

In a recent investigation into compounds targeting Trypanosoma brucei, researchers found that derivatives of 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide demonstrated promising activity against this pathogen. The study emphasized the importance of structure-activity relationships (SAR) in optimizing drug candidates for efficacy against diseases like human African trypanosomiasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.